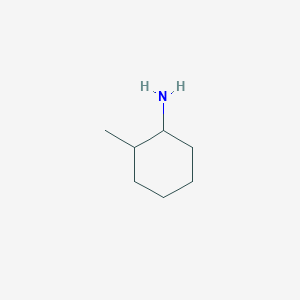

2-Methylcyclohexylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884349 | |

| Record name | Cyclohexanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7003-32-9 | |

| Record name | 2-Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7003-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007003329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylcyclohexylamine chemical properties and structure

An In-Depth Technical Guide to 2-Methylcyclohexylamine: Chemical Properties and Structure

Introduction

2-Methylcyclohexylamine is a cyclic amine that serves as a crucial building block and intermediate in various fields of chemical synthesis.[1][2] Its applications extend to the production of pharmaceuticals, agrochemicals, and dyestuffs.[3] The presence of two chiral centers and the conformational flexibility of its cyclohexane ring give rise to a rich stereochemistry, making a thorough understanding of its structure and properties essential for researchers, scientists, and professionals in drug development. This technical guide provides a detailed overview of the chemical properties, stereoisomerism, conformational analysis, and key experimental protocols related to 2-Methylcyclohexylamine.

Chemical and Physical Properties

2-Methylcyclohexylamine is a colorless to light yellow liquid that is slightly soluble in water.[1][2] It is stable under normal temperatures and pressures.[3] The compound is typically available as a mixture of its cis and trans isomers.[4]

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 2-methylcyclohexan-1-amine[5] |

| Synonyms | 1-Amino-2-methylcyclohexane, o-Methylcyclohexylamine[3][4] |

| CAS Number | 7003-32-9 (mixture of cis and trans)[4][5] |

| Molecular Formula | C₇H₁₅N[1][5] |

| Molecular Weight | 113.20 g/mol [4][5] |

| InChI Key | FEUISMYEFPANSS-UHFFFAOYSA-N[4][5] |

| Canonical SMILES | CC1CCCCC1N[2][4] |

Physicochemical Data

| Property | Value |

| Boiling Point | 149-150 °C[1] |

| Melting Point | -8.5 °C (estimate)[1][6] |

| Density | 0.856 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.4565[4] |

| Flash Point | 39 °C (102.2 °F) - closed cup[4] |

| Water Solubility | Slightly soluble[2] |

| pKa | 10.72 ± 0.70 (Predicted)[1][3] |

Molecular Structure and Stereochemistry

The structure of 2-methylcyclohexylamine features a cyclohexane ring substituted with a methyl group and an amino group on adjacent carbons (C1 and C2). These two carbons are chiral centers, which results in the existence of four distinct stereoisomers, grouped into two pairs of enantiomers.[7]

-

trans isomers : (1R,2R)-2-methylcyclohexylamine and (1S,2S)-2-methylcyclohexylamine.

-

cis isomers : (1R,2S)-2-methylcyclohexylamine and (1S,2R)-2-methylcyclohexylamine.[7]

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation. The stability of the substituted ring is determined by the steric strain associated with the positions of the methyl and amino groups, which can be either axial or equatorial.

In the trans isomers , the most stable conformation has both the methyl and amino groups in equatorial positions, which minimizes steric hindrance, specifically 1,3-diaxial interactions.[7][8] The alternative chair conformation, with both groups in axial positions, is significantly less stable.

For the cis isomers , one substituent must be axial and the other equatorial. The ring will preferentially adopt the conformation where the bulkier substituent occupies the more spacious equatorial position to minimize steric strain.[9] Given that the amino group is generally considered sterically more demanding than the methyl group, the conformer with the amino group in the equatorial position and the methyl group in the axial position is favored.

Caption: Conformational equilibrium in cis and trans isomers of 2-methylcyclohexylamine.

Experimental Protocols

Synthesis: Reductive Amination

A common and effective method for synthesizing 2-methylcyclohexylamine and its derivatives is reductive amination.[7] This process involves the reaction of 2-methylcyclohexanone with an amine (like ammonia) or, conversely, 2-methylcyclohexylamine with a carbonyl compound. The resulting imine intermediate is then reduced to form the final amine product.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride [7]

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylcyclohexanone (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition : Add a solution of ammonia in an organic solvent or another desired primary amine (1.1-1.5 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride [Na(OAc)₃BH] (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is mild and selective for the imine, tolerating many other functional groups.

-

Reaction Monitoring : Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude 2-methylcyclohexylamine via distillation or column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 2-methylcyclohexylamine via reductive amination.

Analytical Methods

-

Gas Chromatography (GC) : Purity is often assessed by GC, which separates the cis and trans isomers and detects any residual starting materials or byproducts. Commercial samples typically show a purity of >95-98%.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure. The chemical shifts and coupling constants of the protons on C1 and C2 can help differentiate between the cis and trans isomers.

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify functional groups. Key absorptions for 2-methylcyclohexylamine include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching for the alkyl groups (around 2850-2950 cm⁻¹).

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry can confirm the molecular weight of the compound.[10] The fragmentation pattern provides further structural information.

Applications and Safety

Applications

2-Methylcyclohexylamine is primarily utilized as an intermediate in organic synthesis.[2] Its applications include the manufacturing of:

-

Pharmaceuticals : As a scaffold or building block for active pharmaceutical ingredients (APIs).

-

Agrochemicals : In the synthesis of pesticides and herbicides.

-

Corrosion Inhibitors : Used in metalworking fluids.[3]

-

Rubber and Plastic Additives : Acts as a stabilizer.[3]

Safety and Handling

2-Methylcyclohexylamine is classified as a hazardous substance. It is a flammable liquid and vapor.[4][5] It is harmful if swallowed and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including faceshields, gloves, and suitable respirators, should be used when handling this chemical.[4] It should be stored in a designated flammables area, away from sources of ignition.[1][6]

References

- 1. 2-Methylcyclohexylamine CAS#: 7003-32-9 [m.chemicalbook.com]

- 2. 2-Methylcyclohexylamine, cis + trans, 97% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [guidechem.com]

- 4. 2-甲基环己胺,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 10. 2-Methylcyclohexylamine [webbook.nist.gov]

Synthesis of 2-Methylcyclohexylamine from o-Toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Methylcyclohexylamine, a valuable building block in pharmaceutical and chemical industries, from the readily available starting material, o-toluidine. The primary transformation involves the catalytic hydrogenation of the aromatic ring of o-toluidine to yield the corresponding cycloaliphatic amine. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Core Synthesis Pathway: Catalytic Hydrogenation

The most direct and industrially relevant method for the synthesis of 2-Methylcyclohexylamine from o-toluidine is through catalytic hydrogenation. This process involves the reduction of the benzene ring in o-toluidine using hydrogen gas in the presence of a suitable metal catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high conversion and selectivity.

The overall reaction is as follows:

o-Toluidine + 3H₂ --(Catalyst)--> 2-Methylcyclohexylamine

Several catalyst systems have been investigated for this transformation, with ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), demonstrating high efficacy.[1] Other catalyst systems, such as nickel-molybdenum sulfide (NiMoS) and platinum group metals, can also be employed.

Quantitative Data Summary

The efficiency of the catalytic hydrogenation is highly dependent on the reaction conditions and the chosen catalyst. The following table summarizes key quantitative data from a study utilizing a Ru/C catalyst for the hydrogenation of o-toluidine.[1]

| Parameter | Value | Catalyst | Reference |

| Substrate | o-Toluidine | 5% Ru/C | [1] |

| Temperature | 120 °C | 5% Ru/C | [1] |

| Hydrogen Pressure | 100 bar | 5% Ru/C | [1] |

| Reaction Time | 180 min | 5% Ru/C | [1] |

| Conversion | 100% | 5% Ru/C | [1] |

| Selectivity to 2-Methylcyclohexylamine | 95% | 5% Ru/C | [1] |

| Selectivity to Secondary Amine | 5% | 5% Ru/C | [1] |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-Methylcyclohexylamine via catalytic hydrogenation of o-toluidine using a Ru/C catalyst, based on published literature.[1][2]

Materials:

-

o-Toluidine (C₇H₉N)

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen (H₂) gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for high-pressure reactions (e.g., stainless steel autoclave)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: A high-pressure stainless steel autoclave equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls is charged with o-toluidine and the 5% Ru/C catalyst. For a typical lab-scale reaction, a substrate-to-catalyst ratio of approximately 200:1 (w/w) can be used. Anhydrous THF is added as the solvent.

-

Inerting: The autoclave is sealed and purged several times with an inert gas (nitrogen or argon) to remove any residual air.

-

Pressurization and Heating: The stirring is initiated, and the reactor is pressurized with hydrogen gas to the desired pressure (e.g., 100 bar). The reactor is then heated to the target temperature (e.g., 120 °C).[1]

-

Reaction Monitoring: The reaction progress is monitored by observing the hydrogen uptake. Samples can be carefully withdrawn at intervals and analyzed by gas chromatography (GC) to determine the conversion of o-toluidine and the selectivity to 2-Methylcyclohexylamine. The reaction is typically complete within 3-6 hours under these conditions.[1]

-

Cooling and Depressurization: Once the reaction is complete, the heater is turned off, and the autoclave is allowed to cool to room temperature. The excess hydrogen gas is carefully vented.

-

Catalyst Removal: The reaction mixture is diluted with additional THF and the catalyst is removed by filtration through a pad of celite or a similar filter aid.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-Methylcyclohexylamine can be purified by fractional distillation under reduced pressure to yield the final product as a mixture of cis and trans isomers.

Visualizing the Synthesis

Reaction Pathway Diagram

The following diagram illustrates the direct conversion of o-toluidine to 2-Methylcyclohexylamine via catalytic hydrogenation.

Caption: Catalytic hydrogenation of o-toluidine.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for synthesis.

Safety Considerations

-

o-Toluidine: This starting material is toxic and a suspected carcinogen.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

High-Pressure Hydrogenation: This reaction involves flammable hydrogen gas at high pressures and temperatures. It should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, such as a blast shield.

-

Catalysts: Some hydrogenation catalysts, particularly Raney nickel (if used as an alternative), can be pyrophoric. Handle with care, especially when dry. Ru/C is generally less hazardous but should still be handled with caution.

Conclusion

The synthesis of 2-Methylcyclohexylamine from o-toluidine is a well-established process, with catalytic hydrogenation being the most efficient route. The use of a ruthenium on carbon catalyst provides high conversion and selectivity under optimized conditions. This guide provides the essential technical details for researchers and professionals to understand and implement this important chemical transformation. Careful adherence to the experimental protocol and safety precautions is paramount for a successful and safe synthesis.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 2-methylcyclohexylamine, molecules of interest in organic synthesis and medicinal chemistry. This document details their stereochemistry, conformational analysis, and thermodynamic stability. Furthermore, it presents experimental protocols for their synthesis and separation, along with a compilation of their physical and spectroscopic properties. The information is structured to be a valuable resource for researchers and professionals involved in drug development and related fields.

Introduction

2-Methylcyclohexylamine is a cyclic amine that exists as two diastereomers: cis-2-methylcyclohexylamine and trans-2-methylcyclohexylamine. The spatial arrangement of the methyl and amino groups on the cyclohexane ring gives rise to distinct chemical and physical properties for each isomer. A thorough understanding of the stereochemical nuances of these isomers is crucial for their application in the synthesis of complex molecules and for elucidating their structure-activity relationships in biological systems.

Stereochemistry and Conformational Analysis

The stereochemistry of 2-methylcyclohexylamine is defined by the relative orientation of the methyl and amino groups attached to the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.

The conformational analysis of these isomers is primarily dictated by the preference of the cyclohexane ring to adopt a chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either an axial or an equatorial position. The relative stability of the conformers is determined by the steric interactions of the substituents.

A key concept in this analysis is the "A-value," which quantifies the steric strain of a substituent in the axial position compared to the equatorial position. The A-value for a methyl group is approximately 1.74 kcal/mol, while the A-value for an amino group (-NH₂) is around 1.4-1.6 kcal/mol.[1][2] Larger A-values indicate a stronger preference for the equatorial position.

Cis-2-Methylcyclohexylamine:

The cis isomer can exist in two chair conformations that are in equilibrium. In one conformer, the methyl group is axial and the amino group is equatorial. In the other, the amino group is axial and the methyl group is equatorial.

References

Spectroscopic Data of 1-Amino-2-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-amino-2-methylcyclohexane, a key building block in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and representative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors. This guide is intended to serve as a practical reference for the characterization of 1-amino-2-methylcyclohexane and structurally related small molecules.

Introduction

1-amino-2-methylcyclohexane is a cyclic amine that exists as cis and trans diastereomers, each of which is chiral. The precise characterization of its structure and stereochemistry is critical for its application in various fields, including pharmaceutical development and materials science. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure of such compounds. This guide summarizes the anticipated spectroscopic signatures of 1-amino-2-methylcyclohexane and outlines the methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-amino-2-methylcyclohexane based on characteristic values for similar chemical structures and functional groups. It is important to note that actual experimental values may vary depending on the specific isomer (cis/trans), enantiomer, solvent, and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Amino-2-methylcyclohexane

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 2.5 - 3.0 | Multiplet | 1H | CH-NH₂ |

| ~ 1.0 - 2.0 | Multiplets | 9H | Cyclohexyl CH and CH₂ |

| ~ 1.5 - 1.8 (broad) | Singlet | 2H | NH₂ |

| ~ 0.8 - 1.0 | Doublet | 3H | CH₃ |

Note: The chemical shift of the amine protons (NH₂) is highly dependent on solvent and concentration and may exchange with D₂O.[1][2] The protons on the carbon adjacent to the amine group are expected to be deshielded and appear at a lower field.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Amino-2-methylcyclohexane

| Chemical Shift (δ) ppm | Assignment |

| ~ 50 - 60 | C-NH₂ |

| ~ 30 - 45 | C-CH₃ |

| ~ 20 - 40 | Cyclohexyl CH₂ |

| ~ 15 - 25 | CH₃ |

Note: The carbon atom attached to the nitrogen is expected to be the most downfield signal in the aliphatic region.[3][4] The chemical shifts of the cyclohexane ring carbons are influenced by the stereochemical relationship between the amino and methyl groups.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 1-Amino-2-methylcyclohexane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (primary amine, two bands) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| 1580 - 1650 | Medium | N-H bend (primary amine) |

| 1020 - 1250 | Medium to Weak | C-N stretch (aliphatic amine) |

| 665 - 910 | Broad, Strong | N-H wag (primary amine) |

Note: Primary amines typically show two N-H stretching bands, corresponding to symmetric and asymmetric vibrations.[6][7][8] The C-N stretching vibration for aliphatic amines is found in the fingerprint region.[6][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 1-Amino-2-methylcyclohexane

| m/z | Interpretation |

| 113 | Molecular ion (M⁺) |

| 112 | [M-H]⁺ |

| 98 | [M-CH₃]⁺ |

| 84 | [M-NH₂CH₂]⁺ or loss of C₂H₅ |

| 56 | Alpha-cleavage fragment |

| 30 | [CH₂NH₂]⁺ |

Note: As a compound with one nitrogen atom, 1-amino-2-methylcyclohexane is expected to have an odd molecular weight, following the nitrogen rule.[10][11] The fragmentation of cyclic amines often involves the loss of a hydrogen atom from the α-carbon, followed by ring cleavage.[10] Alpha-cleavage, the breaking of the bond adjacent to the C-N bond, is a characteristic fragmentation pattern for amines.[12][13][14]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid amine sample such as 1-amino-2-methylcyclohexane.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.[15]

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[16]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[15]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, for a solution, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plates or the solution cell in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the salt plates or the solvent-filled cell.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and compare their wavenumbers to correlation charts to identify the functional groups present.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C.[18]

-

Column: A non-polar capillary column (e.g., DB-5MS) is typically suitable.[18]

-

Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.[18]

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of around 250-280 °C.[18]

-

-

Mass Spectrometer (MS) Conditions:

-

Inject 1 µL of the sample into the GC-MS system.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with that peak to determine the molecular ion and the major fragment ions.

-

Compare the fragmentation pattern to known patterns for similar compounds to confirm the structure.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like 1-amino-2-methylcyclohexane.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of 1-amino-2-methylcyclohexane. While experimental data for this specific molecule remains to be widely published, the information presented herein, based on established principles of spectroscopy for analogous structures, offers a valuable resource for researchers. The provided methodologies and expected spectral features will facilitate the identification and structural confirmation of this and other related alicyclic amines, thereby supporting advancements in synthetic chemistry and drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. pubs.aip.org [pubs.aip.org]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. uoguelph.ca [uoguelph.ca]

- 18. benchchem.com [benchchem.com]

physical properties of 2-Methylcyclohexylamine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2-Methylcyclohexylamine, specifically its boiling point and density. The information herein is compiled to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

2-Methylcyclohexylamine is a cyclic amine with a range of applications in organic synthesis and pharmaceutical development. Accurate knowledge of its physical properties is essential for process design, reaction optimization, and safety assessments.

Data Presentation

The following table summarizes the key physical properties of 2-Methylcyclohexylamine.

| Physical Property | Value | Conditions |

| Boiling Point | 149-150 °C | at standard atmospheric pressure |

| Density | 0.859 g/mL | at 20 °C |

| 0.856 g/mL | at 25 °C |

Experimental Protocols

The following sections detail standardized methodologies for the determination of boiling point and density for liquid compounds such as 2-Methylcyclohexylamine.

Determination of Boiling Point (ASTM D1120)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for this determination is outlined in ASTM D1120, "Standard Test Method for Boiling Point of Engine Coolants".[1][2][3]

Methodology:

-

Apparatus: The setup consists of a round-bottom flask, a condenser, a thermometer, and a heating mantle.[1][4]

-

Procedure:

-

A measured volume of the liquid is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

The liquid is heated, and the temperature is recorded when the liquid is boiling and a steady reflux is observed.[5] This temperature, corrected for atmospheric pressure, is the boiling point of the liquid.[1]

-

Determination of Density (ASTM D4052)

Density is the mass per unit volume of a substance. ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter," provides a precise method for this measurement.[6][7][8]

Methodology:

-

Apparatus: A digital density meter, which operates on the oscillating U-tube principle, is used.[6]

-

Procedure:

-

The instrument is calibrated using a reference standard of known density.

-

A small sample of the liquid is introduced into the U-tube.

-

The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the liquid.

-

The temperature of the sample is controlled and recorded during the measurement.[6] The method is applicable to liquids with vapor pressures below 100 kPa and viscosities below 15,000 mm²/s at the test temperature.[7][8][9]

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. store.astm.org [store.astm.org]

- 4. Lin-Tech: Boiling Point of Engine Coolants [lin-tech.ch]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

Solubility of 2-Methylcyclohexylamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methylcyclohexylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility, qualitative solubility information based on structurally related compounds, and detailed experimental protocols for determining solubility. This guide is intended to empower researchers, scientists, and drug development professionals to effectively work with 2-Methylcyclohexylamine and to generate precise solubility data for their specific applications.

Introduction

2-Methylcyclohexylamine, a cycloaliphatic amine, serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. Its solubility in organic solvents is a critical parameter for its application in chemical synthesis, purification processes, and formulation development. The structure of 2-Methylcyclohexylamine, featuring a non-polar cyclohexane ring and a polar amine group, results in a varied solubility profile that is highly dependent on the nature of the solvent.

This guide summarizes the available qualitative solubility information, provides a detailed methodology for the experimental determination of its solubility, and presents logical workflows to assist researchers in selecting appropriate solvents for their specific needs.

Physicochemical Properties of 2-Methylcyclohexylamine

A summary of the key physicochemical properties of 2-Methylcyclohexylamine is presented in Table 1. These properties influence its solubility characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅N | [1][2] |

| Molecular Weight | 113.20 g/mol | [1][2][3] |

| Boiling Point | 149-150 °C | [1][2] |

| Density | 0.856 g/mL at 25 °C | [2] |

| Water Solubility | Slightly soluble | [1][4][5] |

| pKa | 10.72 ± 0.70 (Predicted) | [1][4] |

Solubility of 2-Methylcyclohexylamine in Organic Solvents

Table 2: Qualitative Solubility of 2-Methylcyclohexylamine in Common Organic Solvents (Inferred)

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Miscible / Soluble | The polar nature of both the solute and the solvent facilitates dissolution through dipole-dipole interactions. |

| Non-Polar Aromatic | Toluene, Benzene | Miscible / Soluble | The non-polar cyclohexane ring interacts favorably with the aromatic ring of the solvent through van der Waals forces. |

| Non-Polar Aliphatic | Hexane, Heptane | Soluble / Miscible | The non-polar hydrocarbon chain of the solvent interacts well with the cyclohexane ring of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Soluble / Miscible | These solvents can interact with both the polar and non-polar parts of the molecule. |

Disclaimer: The data in this table is inferred based on the properties of structurally similar compounds and general chemical principles. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

This section outlines a general experimental procedure for determining the solubility of 2-Methylcyclohexylamine in an organic solvent at a given temperature.

Objective: To determine the solubility of 2-Methylcyclohexylamine in a specific organic solvent at a controlled temperature.

Materials:

-

2-Methylcyclohexylamine (purity ≥ 98%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled water bath or heating block

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Vials with screw caps

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (for quantitative analysis)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 2-Methylcyclohexylamine to a known volume of the selected organic solvent in a sealed vial. b. Place the vial in a temperature-controlled bath set to the desired temperature. c. Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. d. After stirring, allow the solution to stand undisturbed at the same temperature for a sufficient period (e.g., 12 hours) to allow any undissolved material to settle.

-

Sample Analysis (Gravimetric Method - for qualitative/semi-quantitative estimation): a. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. b. Transfer the supernatant to a pre-weighed vial. c. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of 2-Methylcyclohexylamine. d. Once the solvent is completely removed, weigh the vial containing the 2-Methylcyclohexylamine residue. e. Calculate the solubility in g/100 mL or other suitable units.

-

Sample Analysis (Chromatographic Method - for precise quantitative measurement): a. Prepare a series of standard solutions of 2-Methylcyclohexylamine in the chosen solvent at known concentrations. b. Generate a calibration curve by analyzing the standard solutions using a validated GC or HPLC method. c. Carefully withdraw a known volume of the clear supernatant from the saturated solution. d. Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample using the same chromatographic method. f. Determine the concentration of 2-Methylcyclohexylamine in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 2-Methylcyclohexylamine and the chosen solvent before starting the experiment.

Visualizations

The following diagrams illustrate the key relationships and workflows pertinent to the solubility of 2-Methylcyclohexylamine.

Caption: Factors influencing the solubility of 2-Methylcyclohexylamine.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for 2-Methylcyclohexylamine in organic solvents is sparse, its structural characteristics and the solubility profile of the closely related cyclohexylamine strongly suggest its miscibility or high solubility in a wide range of common organic solvents. The experimental protocols and logical workflows provided in this guide offer a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work, thereby facilitating its effective use in research, development, and industrial applications.

References

- 1. 2-Methylcyclohexylamine CAS#: 7003-32-9 [m.chemicalbook.com]

- 2. 2-Methylcyclohexylamine, mixture of cis and trans 98 7003-32-9 [sigmaaldrich.com]

- 3. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-Methylcyclohexylamine, cis + trans, 97% | Fisher Scientific [fishersci.ca]

- 6. ams.usda.gov [ams.usda.gov]

- 7. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-Methylcyclohexylamine - Commercial Sourcing and Purity Assessment

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and analytical methodologies for determining the purity of 2-Methylcyclohexylamine (CAS No: 7003-32-9). Ensuring the purity of starting materials is a critical step in research and development, directly impacting experimental reproducibility, impurity profiling, and the quality of final products.

Commercial Sources and Available Purity

2-Methylcyclohexylamine is commercially available from several chemical suppliers, typically as a mixture of cis and trans isomers. The purity levels offered are generally suitable for most research and synthesis applications. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | Purity | CAS Number | Notes |

| Sigma-Aldrich | 2-Methylcyclohexylamine, mixture of cis and trans | 98% | 7003-32-9 | - |

| Fisher Scientific | 2-Methylcyclohexylamine, cis + trans | 97% | 7003-32-9 | Slightly soluble in water.[1] |

| TCI America | 2-Methylcyclohexylamine, (cis- and trans- mixture) | Not specified | 7003-32-9 | Available in various quantities.[2] |

| Multiple Suppliers | 2-Methylcyclohexylamine (cis- and trans- mixture) | Varies | 7003-32-9 | Available through platforms like ChemicalBook and Chem-Suppliers.[3][4] |

Note: Purity is typically determined by Gas Chromatography (GC). Researchers should always request a Certificate of Analysis (CoA) for lot-specific purity data.

Analytical Methodologies for Purity Determination

A multi-faceted approach is often necessary for the comprehensive purity assessment of chemical reagents like 2-Methylcyclohexylamine. The selection of a technique depends on the specific requirements of the analysis, such as identifying unknown impurities, quantifying isomers, or routine quality control.

Key Techniques:

-

Gas Chromatography-Flame Ionization Detection (GC-FID): This is the most common method for determining the overall purity of volatile amines. It separates compounds based on their volatility and interaction with the GC column's stationary phase. The FID provides a response proportional to the mass of carbon, making it excellent for quantifying organic compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): When impurities are detected by GC-FID, GC-MS is essential for their identification.[5] As compounds elute from the GC column, they are fragmented and analyzed by a mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): While less common for this specific volatile amine, HPLC can be used, particularly for analyzing non-volatile impurities or for separating stereoisomers if a suitable chiral column is employed.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and identifying impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard.[6]

Experimental Protocols

The following are representative protocols for the purity analysis of 2-Methylcyclohexylamine. These may require optimization based on the specific instrumentation and impurities of interest.

3.1. Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is designed to determine the overall purity of 2-Methylcyclohexylamine by area percent.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Reagents:

-

2-Methylcyclohexylamine sample.

-

High-purity solvent for dilution (e.g., Dichloromethane or Methanol).

-

-

Procedure:

-

Sample Preparation: Accurately prepare a solution of the 2-Methylcyclohexylamine sample in the chosen solvent at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

-

Data Analysis: The purity is calculated using the area percent method, where the peak area of 2-Methylcyclohexylamine (sum of cis and trans isomers if separated) is divided by the total area of all observed peaks in the chromatogram.

3.2. Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify the chemical structure of impurities detected in the GC-FID analysis.

-

Instrumentation: GC system coupled to a Mass Spectrometer (MS).

-

Column and GC Conditions: The same column and GC conditions as the GC-FID method can be used to ensure retention time correlation.

-

MS Conditions:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST, Wiley) for tentative identification. The fragmentation pattern, particularly the alpha-cleavage common to amines, is analyzed to confirm the proposed structure.

Workflow for Procurement and Purity Verification

A systematic workflow ensures that the 2-Methylcyclohexylamine used in research is of documented and appropriate quality. The following diagram illustrates a typical process from sourcing to qualification.

Caption: Workflow for the procurement and purity verification of 2-Methylcyclohexylamine.

References

- 1. 2-Methylcyclohexylamine, cis + trans, 97% | Fisher Scientific [fishersci.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Methylcyclohexylamine (cis- and trans- mixture) | CAS 7003-32-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-Methylcyclohexylamine | 7003-32-9 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methylcyclohexylamine (CAS No. 7003-32-9), a crucial reagent in various laboratory and industrial applications. Adherence to these protocols is essential to ensure the safety of personnel and the integrity of research.

Hazard Identification and Classification

2-Methylcyclohexylamine is classified as a hazardous chemical and requires careful handling.[1] It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact can be harmful.[1][2]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage[1][2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2-Methylcyclohexylamine is fundamental to its safe handling.

| Property | Value | Source |

| Appearance | Light yellow liquid | [1] |

| Odor | Odorless | [1] |

| Molecular Formula | C7H15N | [2] |

| Molecular Weight | 113.20 g/mol | [2] |

| Boiling Point | 149 - 150 °C / 300.2 - 302 °F @ 760 mmHg | [1] |

| Flash Point | 21 °C / 69.8 °F | [1] |

| Specific Gravity | 0.850 | [1] |

| Vapor Pressure | 12 mmHg @ 38 °C | [1] |

| Vapor Density | 3.90 | [1] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with 2-Methylcyclohexylamine.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.[4]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][6] Eye protection should meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1]

-

Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing are required to prevent skin contact.[5][6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

Handling Procedures

-

Always use this chemical in a well-ventilated area or a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use only non-sparking tools and explosion-proof equipment.[1][3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Wash hands thoroughly after handling.[5]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4]

-

Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][4]

-

Store in a corrosive-resistant location.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving 2-Methylcyclohexylamine.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The substance is flammable, and its vapors can form explosive mixtures with air.[7] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Evacuate the area and remove all ignition sources.[4]

-

Ensure adequate ventilation.[1]

-

Wear appropriate personal protective equipment, including respiratory protection.

-

Contain the spill with inert absorbent material (e.g., sand, earth).[5]

-

Collect the absorbed material into a sealed container for hazardous waste disposal.[4]

-

Do not let the product enter drains.[6]

Toxicological Information

While specific quantitative toxicity data for 2-Methylcyclohexylamine is limited in the provided search results, data for structurally similar compounds provides an indication of its potential toxicity.

| Test | Species | Route | Value | Related Compound | Source |

| LD50 | Rat | Oral | 320 - 460 mg/kg | 4,4'-Methylenebis(2-methylcyclohexylamine) | [6] |

| LD50 | Rat | Oral | 400 mg/kg | N-Methylcyclohexylamine | [7] |

| LD50 | Rat | Dermal | 400 - 1000 mg/kg | N-Methylcyclohexylamine | [7] |

| LC50 | Rat | Inhalation | > 22.8 mg/L (8h) | N-Methylcyclohexylamine | [7] |

| LC50 | Rat | Inhalation | 420 mg/m³/4H | 4,4'-Methylenebis(2-methylcyclohexylamine) | [6] |

Experimental Protocols:

The OECD Test Guideline 401 was cited for the oral LD50 value of 4,4'-Methylenebis(2-methylcyclohexylamine).[6] This guideline typically involves the administration of the test substance in graduated doses to several groups of experimental animals, with one dose level per group. The animals are observed for a set period, and mortality is recorded to determine the dose that is lethal to 50% of the test population.

Visual Workflow and Relationship Diagrams

Safe Handling Workflow

Caption: General workflow for safely handling 2-Methylcyclohexylamine.

Emergency Response for Accidental Exposure

Caption: First-aid procedures for accidental exposure to 2-Methylcyclohexylamine.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylcyclohexylamine | 7003-32-9 | TCI AMERICA [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Applications of 2-Methylcyclohexylamine in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexylamine, a chiral cyclic amine, serves as a versatile building block and reagent in modern organic synthesis. Its rigid cyclohexane framework and the presence of two stereocenters make it a valuable tool in asymmetric synthesis, particularly in the resolution of racemic mixtures and as a precursor for more complex chiral molecules. This technical guide provides a comprehensive overview of the applications of 2-methylcyclohexylamine, focusing on its role as a chiral resolving agent, its use in the synthesis of pharmaceuticals, and its potential as a chiral auxiliary. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Core Applications of 2-Methylcyclohexylamine

The utility of 2-methylcyclohexylamine in organic synthesis is primarily centered around its chirality. The cis and trans isomers, and their respective enantiomers, offer a range of steric and electronic properties that can be exploited to induce stereoselectivity in chemical reactions.

Chiral Resolving Agent

One of the most significant applications of enantiomerically pure 2-methylcyclohexylamine is as a resolving agent for racemic carboxylic acids. The principle of this classical resolution technique lies in the formation of diastereomeric salts upon reaction of the racemic acid with a single enantiomer of the chiral amine. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

General Principle:

A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure amine, for example, (1R,2S)-2-methylcyclohexylamine, to form a pair of diastereomeric salts: [(R)-Acid·(1R,2S)-Amine] and [(S)-Acid·(1R,2S)-Amine]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer. The resolved carboxylic acid can then be recovered by treating the separated diastereomeric salt with a strong acid.

Experimental Protocol: Generalized Procedure for the Resolution of a Racemic Carboxylic Acid

This protocol is a generalized procedure based on established methods for chiral resolution using diastereomeric salt formation. Optimization of solvent, temperature, and stoichiometry is typically required for a specific racemic acid.

Materials:

-

Racemic carboxylic acid

-

(1R,2S)-2-Methylcyclohexylamine (or another pure enantiomer)

-

Methanol (or other suitable solvent such as ethanol or acetone)

-

Diethyl ether (or other suitable extraction solvent)

-

2 M Hydrochloric acid

-

2 M Sodium hydroxide

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (1R,2S)-2-methylcyclohexylamine (0.5 eq.) in methanol.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

The collected crystals represent the diastereomerically enriched salt.

-

-

Recrystallization (Optional):

-

To improve the diastereomeric purity, the collected salt can be recrystallized from a fresh portion of hot methanol. The purity can be monitored by measuring the optical rotation of the salt at each stage until a constant value is achieved.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Dissolve the purified diastereomeric salt in water.

-

Add 2 M hydrochloric acid until the solution is acidic (pH ~1-2) to protonate the carboxylate and liberate the free carboxylic acid.

-

Extract the aqueous solution with diethyl ether (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

-

Recovery of the Chiral Resolving Agent:

-

The aqueous layer from the extraction can be basified with 2 M sodium hydroxide (pH > 12) to deprotonate the amine.

-

The free 2-methylcyclohexylamine can then be extracted with diethyl ether, dried, and distilled for reuse.

-

Synthesis of Enantiomerically Pure 2-Methylcyclohexylamine

The availability of enantiomerically pure 2-methylcyclohexylamine is a prerequisite for its use as a chiral resolving agent or auxiliary. Asymmetric synthesis provides a direct route to these chiral building blocks. One notable method is the asymmetric amination of 2-methylcyclohexanone using ω-transaminases.

Enzymatic Asymmetric Amination:

The amination of 2-methylcyclohexanone using ω-transaminases can produce (1S)-2-methylcyclohexylamine with high diastereoselectivity.[3] This biocatalytic approach offers a green and efficient alternative to classical resolution methods.

| Catalyst | Substrate | Product | Diastereomeric Ratio (cis:trans) |

| ω-TAm from Chromobacterium violaceum (CV-TAm) | 2-Methylcyclohexanone | (1S,2R)-2-Methylcyclohexylamine | up to 24:1 |

Experimental Protocol: Asymmetric Amination of 2-Methylcyclohexanone (Conceptual)

This protocol is based on the findings reported for the use of ω-transaminases and serves as a template for a biocatalytic synthesis.

Materials:

-

2-Methylcyclohexanone

-

ω-Transaminase (e.g., from Chromobacterium violaceum)

-

Amine donor (e.g., isopropylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a buffered solution containing the ω-transaminase, PLP, and the amine donor.

-

Add 2-methylcyclohexanone to the reaction mixture.

-

-

Biocatalytic Reaction:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Isolation:

-

Once the reaction has reached the desired conversion, terminate the reaction by adding a quenching agent or by centrifugation to remove the enzyme.

-

Adjust the pH of the aqueous solution to >12 with a base (e.g., NaOH).

-

Extract the product, (1S,2R)-2-methylcyclohexylamine, with an organic solvent like ethyl acetate.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

The crude product can be purified by distillation or chromatography.

-

The diastereomeric and enantiomeric excess can be determined by chiral GC or HPLC analysis.

-

Precursor in Pharmaceutical Synthesis

Cyclohexylamine derivatives are important structural motifs in many pharmaceutical compounds. While direct incorporation of 2-methylcyclohexylamine is not as widely documented as some other cyclic amines, its close analogue, 2-(dimethylaminomethyl)cyclohexanone, is a key intermediate in the synthesis of the analgesic drug Tramadol.[3][4] The synthesis of Tramadol illustrates the utility of substituted cyclohexylamines in the construction of complex drug molecules.

Synthesis of Tramadol:

The synthesis of Tramadol involves a Grignard reaction between 2-(dimethylaminomethyl)cyclohexanone and 3-methoxyphenylmagnesium bromide. This reaction produces a mixture of diastereomers, from which the desired trans-isomer (Tramadol) is isolated.

Experimental Protocol: Synthesis of Tramadol (Illustrative)

This protocol is a representation of the key synthetic step in Tramadol synthesis.

Materials:

-

2-(Dimethylaminomethyl)cyclohexanone

-

3-Bromoanisole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 3-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

-

Grignard Reaction:

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of 2-(dimethylaminomethyl)cyclohexanone in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

-

-

Isolation of Tramadol:

-

The diastereomers can be separated by column chromatography or by selective crystallization of the hydrochloride salt.

-

Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction.[5] After the desired stereocenter has been created, the auxiliary is removed. While specific examples of 2-methylcyclohexylamine as a chiral auxiliary are not prevalent in the literature, its structure is well-suited for this purpose, for example, in the diastereoselective alkylation of enolates derived from chiral amides.

Conceptual Application as a Chiral Auxiliary:

An enantiomerically pure 2-methylcyclohexylamine can be reacted with a carboxylic acid to form a chiral amide. The bulky and conformationally restricted 2-methylcyclohexyl group can then direct the approach of an electrophile to one face of the corresponding enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide would yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Conclusion

2-Methylcyclohexylamine is a valuable chiral amine with significant applications in organic synthesis. Its primary role as a chiral resolving agent for carboxylic acids is a well-established and powerful technique for obtaining enantiomerically pure compounds. Furthermore, the development of asymmetric routes to 2-methylcyclohexylamine itself highlights its importance as a chiral building block. While its direct application as a chiral auxiliary is less documented, its structural features suggest considerable potential in this area. The use of a closely related derivative in the synthesis of the blockbuster drug Tramadol underscores the importance of the cyclohexylamine scaffold in medicinal chemistry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals to effectively utilize 2-methylcyclohexylamine in their synthetic endeavors.

References

The Pivotal Role of 2-Methylcyclohexylamine Derivatives in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexylamine moiety, particularly its methylated derivatives, represents a critical structural motif in a variety of pharmacologically active compounds. This technical guide explores the role of 2-methylcyclohexylamine and its close structural analogs as precursors in the synthesis of pharmaceuticals, with a focus on the widely used analgesic, Tramadol. This document provides an in-depth look at the synthetic pathways, experimental protocols, and pharmacological mechanisms associated with these important molecules.

Introduction to Cyclohexylamine Derivatives in Medicinal Chemistry

Cyclohexylamine derivatives are prevalent in medicinal chemistry due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug molecules. The non-polar, three-dimensional structure of the cyclohexane ring can enhance membrane permeability and metabolic stability, while the amine functionality serves as a crucial handle for further chemical modifications and interactions with biological targets. 2-Methylcyclohexylamine, with its additional methyl group, introduces chirality and steric bulk that can influence receptor binding and selectivity.

While direct large-scale pharmaceutical synthesis starting from 2-methylcyclohexylamine is not extensively documented in publicly available literature, the synthesis of major pharmaceuticals from structurally similar precursors is well-established. A prime example is the synthesis of Tramadol, a centrally acting opioid analgesic, which proceeds through a key intermediate, 2-(dimethylaminomethyl)cyclohexanone. This intermediate can be synthesized from cyclohexanone, a compound that is structurally very similar to 2-methylcyclohexanone.

Synthesis of a Key Tramadol Precursor: 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

A crucial step in the synthesis of Tramadol is the formation of the Mannich base, 2-(dimethylaminomethyl)cyclohexanone hydrochloride. This reaction involves the aminomethylation of cyclohexanone using formaldehyde and dimethylamine hydrochloride.

Experimental Protocol: Mannich Reaction

This protocol details the synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride from cyclohexanone.

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove any unreacted solids.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/acetone, to yield 2-(dimethylaminomethyl)cyclohexanone hydrochloride as a crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride.

| Parameter | Value | Reference |

| Yield | 75-85% | [1] |

| Purity (by HPLC) | >98% | [1] |

| Melting Point | 154-155 °C | [1] |

Synthesis of Tramadol from 2-(Dimethylaminomethyl)cyclohexanone

The synthesized Mannich base serves as the direct precursor for Tramadol. The subsequent step involves a Grignard reaction with 3-methoxyphenylmagnesium bromide.

Experimental Protocol: Grignard Reaction

This protocol outlines the synthesis of Tramadol from 2-(dimethylaminomethyl)cyclohexanone.

Materials:

-

2-(Dimethylaminomethyl)cyclohexanone hydrochloride

-

3-Bromoanisole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

Ammonium chloride solution

-

Hydrochloric acid

Procedure:

-

Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous THF under an inert atmosphere.

-

Convert the 2-(dimethylaminomethyl)cyclohexanone hydrochloride to its free base by treatment with a suitable base (e.g., NaOH) and extract with an organic solvent like toluene.

-

Slowly add the solution of the 2-(dimethylaminomethyl)cyclohexanone free base in toluene to the prepared Grignard reagent at a controlled temperature (typically below 20°C).[2]

-

After the addition is complete, stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude Tramadol base.

-

The crude product is then converted to its hydrochloride salt by treatment with hydrochloric acid and purified by recrystallization to yield Tramadol hydrochloride.

Quantitative Data

The following table presents typical quantitative data for the synthesis of Tramadol via the Grignard reaction.

| Parameter | Value | Reference |

| Yield (as hydrochloride salt) | 78.6% | [3] |

| Purity (by HPLC) | >99% | [2] |

| Melting Point (hydrochloride) | 168-175 °C | [3] |

Visualizing the Synthetic and Pharmacological Pathways

Experimental Workflow: Synthesis of Tramadol

The following diagram illustrates the key steps in the synthesis of Tramadol, starting from the preparation of the Mannich base precursor.

References

The Pivotal Role of 2-Methylcyclohexylamine in Agrochemical Innovation: A Technical Guide

For Immediate Release